molecular formula C21H30N2O3 B15215029 N-[11-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)undecyl]acetamide CAS No. 90903-96-1

N-[11-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)undecyl]acetamide

Cat. No.: B15215029
CAS No.: 90903-96-1
M. Wt: 358.5 g/mol
InChI Key: QIEVSHVXUBNERE-UHFFFAOYSA-N
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Description

N-(11-(1,3-Dioxoisoindolin-2-yl)undecyl)acetamide is a heterocyclic compound characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(11-(1,3-Dioxoisoindolin-2-yl)undecyl)acetamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . The process can be carried out under reflux conditions using solvents such as isopropanol and water, with catalysts like SiO2-tpy-Nb to achieve moderate to excellent yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(11-(1,3-Dioxoisoindolin-2-yl)undecyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; carried out in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Halogens, nucleophiles; conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new functionalized derivatives of the original compound.

Properties

CAS No.

90903-96-1

Molecular Formula

C21H30N2O3

Molecular Weight

358.5 g/mol

IUPAC Name

N-[11-(1,3-dioxoisoindol-2-yl)undecyl]acetamide

InChI

InChI=1S/C21H30N2O3/c1-17(24)22-15-11-7-5-3-2-4-6-8-12-16-23-20(25)18-13-9-10-14-19(18)21(23)26/h9-10,13-14H,2-8,11-12,15-16H2,1H3,(H,22,24)

InChI Key

QIEVSHVXUBNERE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCCCCCCCCCN1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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